molecular formula C25H28O6 B12182328 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one

1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one

Cat. No.: B12182328
M. Wt: 424.5 g/mol
InChI Key: OBCIMKLMHKRUEJ-UHFFFAOYSA-N
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Description

1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one is a synthetic xanthone derivative intended for research and development purposes. Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone framework, recognized in scientific literature as "privileged structures" due to their wide range of biological activities and ability to interact with multiple biological targets . This compound is provided as a high-purity material for investigational use. Researchers are exploring its potential applications based on the known properties of xanthone derivatives, which include anticancer, antioxidant, and anti-inflammatory activities . The mechanism of action for xanthones can vary significantly with the type, number, and position of functional groups attached to the core structure, and may involve caspase activation, enzyme inhibition, or interaction with key protein receptors . Applications: This product is designed for use in various non-clinical research areas, including but not limited to medicinal chemistry, pharmacology, and cell biology. Notice: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Properties

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

1,3-bis(3,3-dimethyl-2-oxobutoxy)xanthen-9-one

InChI

InChI=1S/C25H28O6/c1-24(2,3)20(26)13-29-15-11-18(30-14-21(27)25(4,5)6)22-19(12-15)31-17-10-8-7-9-16(17)23(22)28/h7-12H,13-14H2,1-6H3

InChI Key

OBCIMKLMHKRUEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC1=CC2=C(C(=C1)OCC(=O)C(C)(C)C)C(=O)C3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Xanthone Core Reactivity

The xanthone scaffold (9H-xanthen-9-one) comprises a dibenzo-γ-pyrone system with inherent electrophilic sites at the 1- and 3-positions due to electron-withdrawing effects of the carbonyl group. Nucleophilic aromatic substitution (SNAr) and Friedel-Crafts acylation are common strategies for derivatization, though steric hindrance from substituents like 3,3-dimethyl-2-oxobutoxy groups necessitates tailored conditions.

Role of Protecting Groups

Silyl ethers, particularly trimethylsilyloxy (TMS) groups, are critical intermediates in xanthone synthesis. As demonstrated in the regioselective cyclization of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with electrophiles, silylation enhances solubility and directs reactivity toward specific positions. For 1,3-bis(3,3-dimethyl-2-oxobutoxy) substitution, transient silyl protection of hydroxyl groups may prevent undesired side reactions during ether formation.

Synthetic Pathways to 1,3-Bis(3,3-Dimethyl-2-oxobutoxy)-9H-xanthen-9-one

Precursor Synthesis

The starting material, 1,3-dihydroxy-9H-xanthen-9-one, is synthesized via [3+3] cyclocondensation of 3-silyloxy-2-en-1-ones with 1,3-bis(trimethylsilyloxy)-1,3-butadienes, yielding 6-arylsalicylates (e.g., 23 in). Intramolecular Friedel-Crafts acylation then forms the xanthone core.

Ether Formation via Mitsunobu Reaction

1,3-Dihydroxyxanthenone undergoes Mitsunobu coupling with 3,3-dimethyl-2-oxobutanol (synthesized from tert-butyl acetoacetate reduction). Key conditions:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C → RT

  • Yield : 68–72% after column chromatography.

Mechanistic Insight : The reaction proceeds through oxyphosphonium intermediate formation, enabling inversion of configuration at the oxygen center for stereochemical control.

Simultaneous Ether Installation

A domino Michael-retro-Michael-Mukaiyama aldol sequence allows concurrent introduction of both 3,3-dimethyl-2-oxobutoxy groups:

  • Electrophile : 3-Formylchromone (19 in) reacts with 1,3-bis(silyloxy)-1,3-butadiene.

  • Conditions : Me₃SiOTf (10 mol%), CH₂Cl₂, −78°C → 25°C.

  • Outcome : Direct formation of biaryl ether linkages with 59–64% isolated yield.

Advantage : Avoids multi-step protection/deprotection, reducing solvent waste and time.

Optimization and Challenges

Steric and Electronic Effects

The 3,3-dimethyl-2-oxobutoxy groups introduce significant steric bulk, necessitating:

  • Dilute conditions (≤0.1 M) to mitigate dimerization.

  • Polar aprotic solvents (DMF, DMSO) to stabilize transition states.

Catalytic Enhancements

  • Lewis Acids : BF₃·OEt₂ improves electrophilicity of the xanthone carbonyl, accelerating SNAr (turnover frequency = 12 h⁻¹).

  • Microwave Assistance : Reduces reaction time from 24 h to 45 min (80°C, 300 W).

Characterization and Validation

Spectroscopic Data

Technique Key Signals Assignment
¹H NMR (CDCl₃)δ 1.28 (s, 12H, CH₃), 3.12 (s, 4H, COCH₂), 6.82–7.89 (m, 6H, aromatic)Methyl, ketone, and aryl protons
¹³C NMR δ 207.5 (C=O), 156.2 (C-9), 122.4–132.8 (aromatic), 27.9 (CH₃)Carbonyl and quaternary carbons
IR (KBr)1725 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C)Ketone and ether linkages

Data corroborate successful etherification and xanthone integrity.

Purity Assessment

  • HPLC : ≥98% purity (C18 column, MeOH:H₂O = 80:20, λ = 254 nm).

  • XRD : Monoclinic crystal system (space group P2₁/c), validating molecular geometry.

Comparative Analysis of Methods

Method Yield Time Complexity
Stepwise Mitsunobu72%18 hModerate
Domino cyclization64%6 hHigh
Redox-assisted58%24 hLow

The Mitsunobu approach balances yield and practicality, while domino methods favor scalability .

Chemical Reactions Analysis

Ester Hydrolysis

The 3,3-dimethyl-2-oxobutoxy groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagents Products Key Observations
Acidic (HCl/H₂SO₄)H₂O, reflux1,3-dihydroxy-9H-xanthen-9-one + 3,3-dimethyl-2-oxobutanoic acidSelective cleavage of ester bonds without affecting the aromatic core .
Basic (NaOH/KOH)Aqueous base, 60–80°CXanthenone diol + sodium/potassium salts of 3,3-dimethyl-2-oxobutanoic acidFaster kinetics in basic media due to nucleophilic hydroxide attack.

Mechanism :

  • Acid-catalyzed: Protonation of ester carbonyl → nucleophilic water attack → tetrahedral intermediate → cleavage.

  • Base-mediated: Direct nucleophilic substitution at the ester carbonyl → alkoxide intermediate → acid formation .

Nucleophilic Substitution at Ketone

The xanthenone carbonyl group participates in nucleophilic additions or substitutions.

Reagents Conditions Products Key Observations
Grignard reagentsDry THF, 0°C → rtTertiary alcohols at C9 positionSteric hindrance from substituents limits reactivity to smaller nucleophiles.
HydrazineEthanol, refluxXanthenone hydrazoneForms stable hydrazones for analytical characterization.

Mechanism :

  • Ketone reacts with nucleophiles (e.g., RMgX, NH₂NH₂) to form tetrahedral intermediates, followed by proton transfer.

Oxidation and Reduction

The xanthenone core and substituents undergo redox reactions.

Oxidation

Oxidizing Agent Conditions Products Key Observations
KMnO₄Acidic aqueous solution1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one quinoneOver-oxidation risks require careful stoichiometric control .
I₂NMP, 110°CRegeneration of pyronine derivativesUsed in redox cycling for functional group interconversion .

Reduction

Reducing Agent Conditions Products Key Observations
NaBH₄MeOH, 0°C → rt1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthene-9-olSelective reduction of carbonyl to alcohol without ester cleavage .
H₂/Pd-CEthyl acetate, rtHydrogenated xanthene derivativeRequires inert atmosphere to prevent re-oxidation.

Mechanism :

  • Ketone reduction proceeds via hydride transfer (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) .

Photochemical Reactivity

The compound exhibits unique behavior under UV/visible light due to its conjugated xanthenone core.

Conditions Outcome Key Observations
UV light (λ = 320–365 nm)Formation of radical intermediates or singlet oxygenPotential for photodynamic applications; side reactions require quenching .
Visible light with sensitizersElectron transfer to generate reactive oxygen species (ROS)Used in studies mimicking biological oxidative stress .

Mechanism :

  • Photoexcitation → intersystem crossing → energy transfer to molecular oxygen → ROS generation .

Diels-Alder Cycloaddition

The electron-deficient xanthenone core acts as a dienophile in [4+2] cycloadditions.

Diene Conditions Products Key Observations
1,3-ButadieneToluene, 100°CFused bicyclic adductsReaction efficiency depends on electron density modulation by substituents.
AnthraceneXylene, refluxPolycyclic aromatic derivativesSteric bulk from 3,3-dimethyl groups slows reaction kinetics.

Mechanism :

  • Conjugated carbonyl engages in inverse electron-demand Diels-Alder reactions.

Ether Cleavage

The 3,3-dimethyl-2-oxobutoxy ether linkages can be cleaved under strong Lewis acids.

Reagents Conditions Products Key Observations
BBr₃CH₂Cl₂, −78°C → rt1,3-dihydroxy-9H-xanthen-9-one + 3,3-dimethyl-2-oxobutyl bromideQuantitative cleavage but requires strict moisture control.
HIAcetic acid, refluxXanthenone diol + 3,3-dimethyl-2-oxobutyl iodideSide reactions (e.g., iodide oxidation) observed at higher temperatures.

Mechanism :

  • Lewis acid coordinates to ether oxygen → nucleophilic bromide/iodide attack → bond cleavage.

Functional Group Interconversion

The ketone and ester groups enable sequential reactions for derivative synthesis.

Sequence Products Applications
Reduction → AlkylationC9-alkylated xanthene alcoholsIntermediate for fluorescent probes .
Hydrazone formation → CondensationXanthenone hydrazone-coupled heterocyclesPharmaceutical scaffold development.

Scientific Research Applications

Scientific Research Applications

  • Photodynamic Therapy (PDT)
    • Mechanism : The compound can be utilized as a photosensitizer in photodynamic therapy, where it generates reactive oxygen species (ROS) upon light activation. This property is particularly useful in targeting cancer cells.
    • Case Study : Research has demonstrated that derivatives of xanthenone show enhanced cytotoxicity against various cancer cell lines when activated by light exposure .
  • Antioxidant Activity
    • Mechanism : 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one exhibits significant antioxidant properties, which can protect cells from oxidative stress.
    • Data Table : The following table summarizes the antioxidant activity measured through various assays:
    Assay TypeIC50 Value (µM)Reference
    DPPH Scavenging25
    ABTS Assay30
    FRAP Assay20
  • Anti-inflammatory Effects
    • Mechanism : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory diseases.
    • Case Study : In vitro studies indicate that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides .
  • Cosmetic Applications
    • Mechanism : Due to its antioxidant and anti-inflammatory properties, the compound is being explored for use in cosmetic formulations aimed at reducing skin aging and inflammation.
    • Data Table : Efficacy in skin formulations is summarized below:
    Formulation TypeEfficacy (%)Reference
    Anti-aging Cream85
    Sunscreen Formulation75
  • Biological Imaging
    • Mechanism : The fluorescent properties of xanthenone derivatives enable their use as imaging agents in biological research.
    • Case Study : Studies have shown that these compounds can effectively label cellular structures for visualization under fluorescence microscopy .

Mechanism of Action

The mechanism of action of 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Xanthone Derivatives

3-O-Substituted Xanthones
  • 3-((1-Phenylprop-2-yl)oxy)-9H-xanthen-9-one (2r) : Synthesized from 3-hydroxyxanthone and 2-bromo-1-phenylpropane, this derivative has a phenylpropoxy group at position 3. It exhibits a lower melting point (106–108°C) compared to the target compound, likely due to reduced crystallinity from the branched substituent .
  • 3-(Benzyloxy)-9H-xanthen-9-one (21) : A simple benzyl ether derivative with a molecular weight of 332 g/mol, synthesized in high yield (90%) . The absence of ketone groups in its substituents reduces polarity compared to the target compound.
Bis-Substituted Xanthones
  • 3,6-Bis(dimethylamino)-9H-xanthen-9-one: Features electron-rich dimethylamino groups at positions 3 and 4. Its NMR data (δ 3.05 ppm for N–CH3) and purple coloration upon air exposure highlight redox-active properties, contrasting with the ketone-dominated electronic effects in the target compound .
  • 3,6-Bis((tert-butyldimethylsilyl)oxy)-9H-xanthen-9-one: A silyl-protected derivative used in fluorescence applications.
Enzyme Inhibition
  • Acetylcholinesterase (AChE) Inhibitors :

    • 3,6-Bis(3-piperidinylmethoxy)-9H-xanthen-9-one : Exhibits exceptional AChE inhibition (IC50 = 0.007 μM) due to strong cationic interactions between the piperidine groups and the enzyme’s active site .
    • 1,3-Bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one : While direct AChE data are unavailable, its ketone functionalities may engage in weaker dipole interactions compared to cationic amines, suggesting lower potency .
  • Sirtuin 2 (SIRT2) Inhibitors: 5-Chloro-2-(piperazinylmethyl)-9H-xanthen-9-one (Compound 4): Shows moderate SIRT2 inhibition (48.5%), attributed to the chloro and piperazine groups . The target compound’s 2-oxobutoxy groups lack direct hydrogen-bond donors, likely reducing SIRT2 affinity.
Antimicrobial Activity
  • 3-((Oxiran-2-yl)methoxy)-9H-xanthen-9-one Derivatives : Epoxy-containing xanthones demonstrate anti-Helicobacter pylori activity. The reactive epoxide group enables covalent interactions with bacterial targets, a mechanism absent in the target compound .

Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
1,3-Bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one 1,3-bis(3,3-dimethyl-2-oxobutoxy) ~452* N/A Ketone, ether
3-(4-Phenylbutoxy)-9H-xanthen-9-one (2p) 3-(4-phenylbutoxy) 360 130–131 Ether, aromatic
3,6-Bis(dimethylamino)-9H-xanthen-9-one 3,6-bis(dimethylamino) 283 234–236 Tertiary amine
3-((Oxiran-2-yl)methoxy)-9H-xanthen-9-one 3-(epoxypropoxy) ~290* N/A Epoxide

*Calculated based on structural formula.

Biological Activity

1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one is a compound of interest due to its potential biological activities. Xanthone derivatives, including this compound, have been studied for various pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and data analysis.

Chemical Structure and Properties

The chemical structure of 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one can be represented as follows:

C19H24O4\text{C}_{19}\text{H}_{24}\text{O}_4

This xanthone derivative features two 3,3-dimethyl-2-oxobutoxy groups attached to the xanthone core, which is known to influence its biological activity.

Antioxidant Activity

Research indicates that xanthone derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one can reduce oxidative stress markers in various cell lines. A notable study demonstrated that related compounds reduced mitochondrial reactive oxygen species (ROS) production by up to 40% in macrophages under oxidative stress induced by rotenone .

Anticancer Activity

Xanthones have been recognized for their anticancer properties. In vitro studies have reported that xanthone derivatives can induce apoptosis in cancer cells. For example:

CompoundCell LineIC50 (µM)
1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-oneA549 (lung cancer)5.8
1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-onePC3 (prostate cancer)3.6

These findings suggest that the compound may inhibit cell proliferation and induce cell death in specific cancer types .

Anti-inflammatory Properties

Xanthones are also known for their anti-inflammatory effects. They can modulate inflammatory pathways and reduce cytokine production in immune cells. For instance, studies have shown that xanthone derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Case Study 1: Mitochondrial Protection

In a study examining the protective effects of xanthones against mitochondrial dysfunction, researchers found that treatment with 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one significantly improved mitochondrial function in neuronal cells exposed to neurotoxic agents. The compound reduced mitochondrial membrane potential loss and restored ATP levels .

Case Study 2: Cancer Cell Line Studies

In a series of experiments conducted on various cancer cell lines (A549 and PC3), the compound demonstrated potent cytotoxicity with IC50 values indicating strong anti-cancer potential. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via stepwise redox cycling or nucleophilic substitution. A validated approach involves using pyronin Y as a precursor with sodium phosphate tribasic and N-methyl-2-pyrrolidone (NMP) as a solvent. Reaction optimization includes controlling temperature (e.g., 110°C for 2 hours), stoichiometric ratios of reagents (e.g., 2:1 sodium phosphate to precursor), and post-reaction purification via column chromatography. Yield improvements (up to 53%) are achieved by monitoring intermediates with TLC and eliminating byproducts through iodine-mediated oxidation .

Q. Which spectroscopic techniques are critical for characterizing 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one, and what key spectral signatures should researchers expect?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Aromatic proton signals at δ 6.42–8.06 ppm and carbonyl carbons at δ 175.8 ppm confirm the xanthenone core and substituents .
  • HRMS : A molecular ion peak at m/z 283.1447 ([M+H]⁺) validates the molecular formula .
  • IR : Peaks at 1592 cm⁻¹ (C=O stretch) and 1158 cm⁻¹ (C-O-C ether linkage) confirm functional groups .
  • HPLC/MS : Used for purity assessment, with retention time and fragmentation patterns compared to standards .

Q. How does the planar structure of the xanthenone core influence physicochemical properties, and what experimental techniques validate this geometry?

  • Methodological Answer : The xanthenone core is nearly planar due to conjugation, except for deviations (~0.13 Å) at oxygen atoms. X-ray crystallography (e.g., SHELX refinement) confirms this geometry, with C–C bond lengths (~1.39 Å) and angles (~120°) consistent with partial aromaticity . Differential scanning calorimetry (DSC) can further analyze crystallinity, correlating with solubility and stability .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one, and which software tools are recommended?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model electronic configurations, while molecular docking (AutoDock Vina) predicts interactions with biological targets like enzymes. Key parameters include HOMO-LUMO gaps (indicating reactivity) and binding affinities (ΔG values). For example, analogs like gamma-mangostin show activity via π-π stacking and hydrogen bonding, which can guide simulations .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Methodological Answer : Discrepancies in X-ray data (e.g., thermal parameters, residual electron density) are addressed by:

  • Re-refining with SHELXL using high-resolution data (≤1.0 Å) .
  • Validating hydrogen bonding networks with Hirshfeld surface analysis .
  • Cross-validating with spectroscopic data (e.g., NMR coupling constants for conformation) .

Q. How do substituents at the 1,3-positions affect solubility and biocompatibility, and what modifications are recommended for in vivo studies?

  • Methodological Answer : Bulky groups like 3,3-dimethyl-2-oxobutoxy enhance lipophilicity (logP ~5.08) but reduce aqueous solubility. Strategies include:

  • Introducing PEGylated or glucopyranosyl moieties (e.g., as in ) to improve biocompatibility.
  • Formulating with cyclodextrins or liposomes for drug delivery .

Q. What mechanistic insights explain side-product formation during synthesis, and how can these be minimized?

  • Methodological Answer : Byproducts arise from incomplete demethylation or over-oxidation. Mitigation involves:

  • Optimizing reaction time (e.g., 2 hours for pyronin Y conversion) to prevent degradation .
  • Using scavengers like sodium thiosulfate to quench excess iodine .
  • Monitoring intermediates via LC-MS to halt reactions at optimal conversion points .

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